(4-Aminopiperidin-1-yl)acetic acid
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Overview
Description
(4-Aminopiperidin-1-yl)acetic acid is a compound that features a piperidine ring substituted with an amino group at the fourth position and an acetic acid moiety at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often involve the use of solvents such as toluene or acetonitrile and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-Aminopiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in drug synthesis.
Piperidinone: A derivative of piperidine with a ketone functional group.
Spiropiperidines: Compounds featuring a spiro-connected piperidine ring.
Uniqueness
(4-Aminopiperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetic acid moiety makes it versatile for various synthetic and research applications .
Biological Activity
(4-Aminopiperidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group and an acetic acid moiety. This structure allows for various interactions with biological targets, including enzymes and receptors.
The primary mechanisms of action for this compound involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, influencing neurotransmitter systems critical for neurological processes.
1. Neurological Effects
Research indicates that this compound has potential applications in treating central nervous system disorders. Its structural similarity to neurotransmitters suggests it may interact with dopamine and serotonin pathways, which are vital in managing mood disorders such as depression and anxiety.
2. Antidiabetic Potential
A series of derivatives based on 4-aminopiperidine have been synthesized and evaluated as DPP4 inhibitors, which are relevant in diabetes management. One study reported a derivative with an IC50 value of 9.25 ± 0.57 µM, indicating promising antidiabetic activity .
3. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). Certain derivatives demonstrated the ability to inhibit the assembly and release of infectious HCV, acting synergistically with existing antiviral medications .
Table 1: Summary of Biological Activities
Case Study: Antidiabetic Activity
In a study evaluating a novel series of compounds derived from this compound, researchers found that one compound exhibited competitive inhibition against DPP4 with a Ki value of 12.01 µM. This suggests that modifications to the piperidine structure can enhance the biological activity relevant to diabetes treatment .
Case Study: Antiviral Mechanism
The antiviral efficacy against HCV was demonstrated through high-throughput screening, which identified several small molecules based on the 4-aminopiperidine scaffold that inhibited viral replication stages. The lead compound showed reduced toxicity while maintaining potent antiviral activity .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQHYITXTSIWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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